3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine
CAS No.:
Cat. No.: VC18144935
Molecular Formula: C11H8N2OS
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N2OS |
|---|---|
| Molecular Weight | 216.26 g/mol |
| IUPAC Name | 3-(1-benzothiophen-2-yl)-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C11H8N2OS/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,12H2 |
| Standard InChI Key | IRAVQFBGHPTLQR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)C3=NOC(=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 3,5-disubstituted isoxazole ring, with a benzo[b]thiophene group at position 3 and an amine group at position 5. The isoxazole ring (CHNO) contributes to electronic diversity, while the benzo[b]thiophene (CHS) introduces lipophilicity and π-π stacking potential. The amine group enhances hydrogen-bonding capabilities, critical for target interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 216.26 g/mol |
| LogP (Predicted) | 2.8 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 4 (O, N, S) |
Synthetic Methodologies
Cycloaddition Approaches
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone of isoxazole synthesis . For 3-(benzo[b]thiophen-2-yl)isoxazol-5-amine, a regioselective route could involve:
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Nitrile Oxide Generation: Oxidation of benzo[b]thiophene-2-carbaldehyde oxime using HTIB (hydroxy(tosyloxy)iodobenzene) .
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Cycloaddition: Reaction with propargylamine derivatives under copper(I) catalysis to form the isoxazole core .
Table 2: Hypothetical Synthetic Routes
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| 1 | HTIB, CHCl, 0°C | 75–85% |
| 2 | CuI, EtN, DMF, 80°C | 60–70% |
| 3 | NHOH·HCl, EtOH, reflux | 80–90% |
Alternative Strategies
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Ultrasound-Assisted Synthesis: Environmentally benign methods using ultrasound radiation could reduce reaction times .
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Ionic Liquid Catalysis: Recyclable solvents like [BMIM]X may enhance sustainability .
Biological Activities and Mechanisms
Table 3: Hypothesized Targets and Activities
| Target | Mechanism | IC (Predicted) |
|---|---|---|
| FLT3 Kinase | Phosphorylation inhibition | <100 nM |
| c-Met | HGF signaling blockade | 1–10 nM |
| STAT3 | Downregulation of p-STAT3 | 5–20 µM |
Anti-Inflammatory and Antimicrobial Effects
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COX-2 Inhibition: Analogous to celecoxib, the isoxazole ring may suppress prostaglandin synthesis .
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Antibacterial Activity: Thiophene derivatives disrupt bacterial cell membranes; combined with isoxazole, broad-spectrum activity is plausible .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Moderate LogP suggests good oral bioavailability.
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Metabolism: Hepatic CYP450 oxidation likely, with potential sulfoxide metabolites.
Toxicity Considerations
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Hepatotoxicity: Benzo[b]thiophene metabolites may stress liver enzymes.
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Genotoxicity: Ames test predictions indicate low risk due to stable aromatic systems.
Applications in Drug Discovery
Oncology
As a dual FLT3/c-Met inhibitor, this compound could target resistant leukemias and solid tumors. Preclinical models suggest synergy with checkpoint inhibitors .
Neurodegenerative Diseases
The amine group may enhance blood-brain barrier penetration, positioning it for Alzheimer’s research via β-amyloid aggregation inhibition.
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